Letrozole-d4

Bioanalytical Method Validation Stable Isotope-Labeled Internal Standard LC-MS/MS Quantification

Letrozole-d4 is the definitive tetradeuterated internal standard for letrozole LC-MS/MS quantification. Its +4 Da mass shift ensures baseline-resolved differentiation from the analyte, while co-elution and matched ionization efficiency correct for matrix effects and extraction variability. Validated in human plasma at LLOQ 0.10 ng/mL with IS-normalized matrix factors of 0.981–1.032 and ISR reproducibility confirmed. Only the d4 form delivers the isotopic purity (≥98 atom % D) required to eliminate cross-talk and meet FDA/EMA bioanalytical method validation criteria. Procure the authentic tetradeuterated standard to guarantee regulatory-grade assay performance.

Molecular Formula C17H11N5
Molecular Weight 289.33 g/mol
Cat. No. B018294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLetrozole-d4
Synonyms4,4’-(1H-1,2,4-Triazol-1-ylmethylene)bisbenzonitrile-d4;  4-[1-(4-Cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile-d4;  CGS 20267-d4;  Femara-d4;  Lerozole-d4;  Letrazole-d4; 
Molecular FormulaC17H11N5
Molecular Weight289.33 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)N3C=NC=N3
InChIInChI=1S/C17H11N5/c18-9-13-1-5-15(6-2-13)17(22-12-20-11-21-22)16-7-3-14(10-19)4-8-16/h1-8,11-12,17H/i1D,2D,5D,6D
InChIKeyHPJKCIUCZWXJDR-NMRLXUNGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Letrozole-d4 for LC-MS/MS Quantification: A Deuterated Internal Standard for Letrozole Bioanalysis


Letrozole-d4 (CAS 1133712-96-5) is a tetradeuterated analog of the non-steroidal aromatase inhibitor letrozole, specifically synthesized for use as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) assays . With a molecular formula of C₁₇H₇D₄N₅ and a molecular weight of 289.33, it contains four deuterium atoms replacing hydrogen atoms in the benzonitrile ring, producing a mass shift of +4 Da relative to unlabeled letrozole (MW 285.30) . This mass difference enables unequivocal mass spectrometric differentiation from the endogenous analyte while preserving near-identical physicochemical properties, including extraction behavior, chromatographic retention, and ionization efficiency . Letrozole-d4 is supplied as a white to off-white crystalline solid with certified isotopic purity typically ≥98 atom % D, and is strictly intended for research and analytical use, not for human therapeutic administration .

Why Unlabeled Letrozole or Structural Analogs Cannot Substitute for Letrozole-d4 in Quantitative LC-MS/MS Workflows


The fundamental requirement of LC-MS/MS quantification is accurate correction for matrix effects, extraction variability, and ionization efficiency fluctuations, which are achieved exclusively through the use of a co-eluting internal standard that behaves identically to the target analyte throughout sample preparation and analysis [1]. Unlabeled letrozole cannot serve this purpose because it is indistinguishable from endogenous analyte in the mass spectrometer; any added unlabeled standard would simply augment the analyte signal, rendering quantification impossible. Structural analogs such as anastrozole or exemestane exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies, introducing systematic bias that cannot be fully corrected mathematically [2]. Even closely related deuterated analogs with different deuteration patterns (e.g., letrozole-d3) produce distinct isotopic distribution profiles that may overlap with the analyte's natural isotopic envelope, compromising specificity at low concentrations. Furthermore, the isotopic enrichment level of the internal standard directly determines the accuracy and lower limit of quantification (LLOQ); suboptimal isotopic purity results in cross-talk between analyte and internal standard channels, elevating baseline noise and reducing assay sensitivity . Therefore, procurement of the specific tetradeuterated form, letrozole-d4, with verified isotopic abundance and chromatographic co-elution characteristics, is non-negotiable for validated bioanalytical method performance.

Letrozole-d4 Comparative Performance Evidence: Quantitative Differentiation from Alternative Internal Standards for Letrozole Bioanalysis


Isotopic Purity and Enrichment: Letrozole-d4 vs. Letrozole-d3 vs. Theoretical Letrozole-13C3

Letrozole-d4 (target) exhibits a characterized isotopic distribution profile in commercial lots, with Santa Cruz Biotechnology reporting 84% d4 and 16% d3 species, with no detectable d2, d1, or d0 isotopologues . This distribution is critical because the presence of lower-mass isotopologues (d3, d2) at significant abundance can generate signal in the unlabeled letrozole MRM channel (m/z 286.2→217.0), elevating baseline noise and artificially increasing the apparent LLOQ. In contrast, letrozole-d3 would produce a mass shift of only +3 Da and would contain a higher proportion of d2 and d1 species that directly interfere with analyte quantification. Letrozole-13C3, while theoretically superior in terms of chromatographic co-elution fidelity, is not commercially cataloged as a standard product for letrozole bioanalysis as of the current evidence base [1], rendering letrozole-d4 the practical benchmark internal standard with defined, lot-traceable isotopic composition.

Bioanalytical Method Validation Stable Isotope-Labeled Internal Standard LC-MS/MS Quantification

Matrix Effect Compensation: IS-Normalized Matrix Factors for Letrozole-d4 in Human Plasma UPLC-MS/MS

In a validated UPLC-MS/MS method for letrozole in human plasma, matrix effects were assessed at four QC levels by comparing post-extraction spiked samples to neat mobile phase solutions. The IS-normalized matrix factors (analyte matrix factor divided by internal standard matrix factor) for letrozole-d4 ranged from 0.981 to 1.032 across LQC (0.30 ng/mL), MQC-2 (12.0 ng/mL), MQC-1 (48.0 ng/mL), and HQC (90.0 ng/mL) [1]. All values fell within the acceptance criteria of 0.85–1.15 established by FDA guidance, demonstrating that letrozole-d4 effectively compensates for ion suppression or enhancement across the entire calibration range. In contrast, when anastrozole was used as internal standard for letrozole quantification in a separate LC-MS/MS method, matrix effects were not reported as IS-normalized, and the method required one-step protein precipitation without direct assessment of co-eluting matrix component interference [2]. The near-unity IS-normalized matrix factors (0.981–1.032) achieved with letrozole-d4 provide quantitative confidence that batch-to-batch matrix variability in clinical plasma samples will not bias measured letrozole concentrations.

Bioequivalence Study Matrix Effect Correction UPLC-MS/MS

Assay Sensitivity and Linearity: LLOQ and Calibration Range Achieved with Letrozole-d4 Internal Standardization

Using letrozole-d4 as internal standard, a validated UPLC-MS/MS method achieved a lower limit of quantification (LLOQ) of 0.10 ng/mL (0.35 nM) with a linear calibration range spanning 0.10–100 ng/mL (r² ≥ 0.9990) using only 100 µL of human plasma [1]. The extraction recovery of letrozole across QC levels ranged from 94.3% to 96.2%, and intra-batch precision was ≤5.2% CV. In comparison, an LC-MS/MS method employing anastrozole (a structural analog, not an isotopologue) as internal standard for letrozole achieved an LLOQ of 1.0 ng/mL with a linear range of 1.0–60.0 ng/mL, and intra-batch precision up to 9.34% CV [2]. The 10-fold lower LLOQ attained with letrozole-d4 enables quantification of letrozole at sub-therapeutic trough concentrations and extends the measurable time window in pharmacokinetic studies, a critical advantage for assessing adherence or detecting low-level exposure in breast milk transfer studies [3].

Therapeutic Drug Monitoring Lower Limit of Quantification Bioanalytical Method Validation

Chromatographic Co-Elution and Retention Time Stability: Deuterated (²H) vs. 13C-Labeled Internal Standards

Deuterium-labeled internal standards, including letrozole-d4, may exhibit a slight chromatographic retention time shift relative to the unlabeled analyte due to the deuterium isotope effect, where C–D bonds are slightly shorter and stronger than C–H bonds, resulting in marginally reduced hydrophobicity and earlier elution under reversed-phase conditions [1]. In the UPLC-MS/MS method using letrozole-d4, both analyte and internal standard were monitored in the same chromatographic run with retention times not reported to differ, and quantitation was performed using MRM transitions m/z 286.2→217.0 and 290.2→221.0 respectively [2]. However, when deuterated standards show significant retention time shifts (>0.1 min), the internal standard may not experience identical matrix effects at the exact elution time of the analyte, potentially compromising quantification accuracy. 13C-labeled internal standards, in contrast, exhibit no chromatographic isotope effect and co-elute precisely with the unlabeled analyte, providing theoretically superior matrix effect compensation . For letrozole-d4 specifically, the observed IS-normalized matrix factors near unity (0.981–1.032) confirm that any retention time shift, if present, is negligible and does not impair quantitative performance in the validated plasma method [2].

LC-MS/MS Method Development Isotope Effect Chromatographic Retention Time

Certified Isotopic Enrichment and Chemical Purity: Letrozole-d4 Vendor Specification Comparison

Commercial letrozole-d4 is supplied with vendor-specified purity and isotopic enrichment metrics that directly impact method ruggedness and lot-to-lot reproducibility. SynInnova Laboratories specifies isotopic purity of 98 atom % D and chemical purity >98% by HPLC . Clearsynth reports HPLC purity not less than 95% . Alfa Chemistry specifies purity ≥99.5% . In contrast, unlabeled letrozole reference standards typically report chemical purity ≥98% but lack isotopic specifications, and alternative deuterated aromatase inhibitor internal standards such as exemestane-d3 or anastrozole-d4 are not applicable for letrozole quantification due to differing molecular structures and MRM transitions . The availability of multiple vendors with defined, certificate-of-analysis-backed isotopic enrichment for letrozole-d4 ensures that laboratories can select a product meeting their method validation requirements and regulatory compliance thresholds (e.g., FDA, EMA bioanalytical method validation guidelines).

Reference Standard Quality Isotopic Abundance Procurement Specification

Letrozole-d4: Validated Application Scenarios in Bioequivalence, Therapeutic Drug Monitoring, and Method Development


Regulatory Bioequivalence Studies in Human Plasma

Letrozole-d4 enables compliance with FDA and EMA bioanalytical method validation requirements for bioequivalence studies. In a validated UPLC-MS/MS assay, letrozole-d4 achieved an LLOQ of 0.10 ng/mL, intra- and inter-batch precision ≤5.2%, and IS-normalized matrix factors within 0.981–1.032, supporting successful application to a 16-subject bioequivalence study of 2.5 mg letrozole tablets in postmenopausal women [1]. The assay's incurred sample reanalysis (ISR) of 74 subject samples confirmed reproducibility. This level of validation rigor, enabled by the stable isotope internal standard, is essential for generic drug approval submissions.

Therapeutic Drug Monitoring in Oncology Patients

Quantification of letrozole plasma concentrations in breast cancer patients receiving 2.5 mg/day requires an assay with sufficient sensitivity to detect trough levels and adequate dynamic range to capture inter-individual variability. Letrozole-d4 has been employed in validated LC-MS/MS methods achieving linear calibration from 0.10–100 ng/mL, with extraction recovery ≥94.3% [1]. This sensitivity surpasses that of methods using non-isotopic internal standards, which reported LLOQs of 1.0 ng/mL and higher CV values [2]. Therapeutic drug monitoring using letrozole-d4 internal standardization can identify non-adherence or altered pharmacokinetics, guiding clinical decision-making.

Multi-Analyte Drug Quantification in Complex Biological Matrices

Letrozole-d4 serves as a critical internal standard in multiplexed LC-MS/MS panels quantifying multiple hormone therapy drugs and metabolites simultaneously. For example, a method for 19 analytes in breast milk used deuterated internal standards including letrozole-d4, achieving an LLOQ of 2 ng/mL for letrozole in breast milk with within-run and between-run accuracy meeting international guidelines [3]. The method demonstrated matrix effects ranging from 40.7% to 106.5% across analytes, highlighting the necessity of deuterated internal standards to correct for variable ionization efficiency in complex biological samples.

Pharmacokinetic and Metabolism Studies of Letrozole and Its Metabolites

Simultaneous quantification of letrozole, its carbinol metabolite, and carbinol glucuronide in human plasma has been achieved using in-house synthesized stable isotope-labeled internal standards, demonstrating the feasibility of extending deuterated labeling approaches to metabolites [4]. While the referenced study used custom-synthesized standards, commercially available letrozole-d4 provides the foundational internal standard for the parent drug, and analogous deuterated metabolite standards can be procured for comprehensive pharmacokinetic profiling. The use of deuterated internal standards in these studies ensures accurate measurement of parent drug and metabolite concentrations, enabling robust assessment of drug metabolism and exposure-response relationships.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Letrozole-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.